2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde
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Overview
Description
2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde is a complex organic compound that belongs to the class of imidazo[1,2-c]pyrimidines This compound is characterized by its unique structure, which includes a benzaldehyde group attached to an imidazo[1,2-c]pyrimidine ring system with methoxy substituents at positions 5 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrimidin-5-yl)benzaldehyde: Similar in structure but lacks the methoxy substituents.
2-(5-Pyrimidinyl)benzaldehyde: Another structural analog with different substituents.
Uniqueness
2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at positions 5 and 7 may enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H13N3O3 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-(5,7-dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H13N3O3/c1-20-14-7-13-16-12(8-18(13)15(17-14)21-2)11-6-4-3-5-10(11)9-19/h3-9H,1-2H3 |
InChI Key |
ZYOVUCYYLXQQHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=CN2C(=N1)OC)C3=CC=CC=C3C=O |
Origin of Product |
United States |
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